molecular formula C10H14Cl3N B3105076 2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl CAS No. 151947-48-7

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl

Cat. No. B3105076
CAS RN: 151947-48-7
M. Wt: 254.6 g/mol
InChI Key: DGUOZIQFXKPLDJ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” is likely a derivative of phenylpropylamine, which is a class of compounds that includes various pharmaceutical drugs . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other phenylpropylamines.


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would likely consist of a dichlorophenyl group attached to a propylamine backbone. The chlorine atoms on the phenyl group could potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would depend on its specific molecular structure. The presence of the dichlorophenyl group could potentially influence properties such as solubility and stability .

Scientific Research Applications

Corrosion Inhibition

A study found the efficiency of a new triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), for corrosion inhibition of mild steel in acidic media. This derivative was shown to be a very good inhibitor in hydrochloric acid and sulphuric acid environments, with high inhibition efficiencies (Lagrenée et al., 2002).

Fragmentation Pathways in Mass Spectrometry

Research on Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a herbicide from the phenyl urea class, explored its fragmentation behavior in mass spectrometry. The study involved collision-induced dissociation experiments and theoretical calculations to understand the fragmentation pathways (Kanawati et al., 2009).

Photoreaction Mechanisms

A study investigated the photoreaction mechanisms of various chlorophenols, including 2,4-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research is crucial in understanding the photochemical behaviors of these compounds (Akai et al., 2001).

Enzymatic Inhibition

Research showed that chlorinated bisphenol antibacterial and antifungal agents, including 2,2'-methylenebis(3,4-dichlorophenol), are potent inhibitors of torula yeast glucose-6-phosphate dehydrogenase (G6PD). This study contributes to our understanding of the biochemical interactions of these compounds (Wang & Buhler, 1981).

Future Directions

The future research directions for “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” would depend on its potential applications. Given its structural similarity to various pharmaceutical compounds, it could potentially be studied for its pharmacological properties .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUOZIQFXKPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl

Synthesis routes and methods

Procedure details

Bromine (139 g) was added dropwise with stirring to a solution of 3 molar sodium hydroxide (1712 ml) at 0° C. with stirring. When all the bromine had dissolved, 2-(3,4-dichlorophenyl)-2-methylpropionamide (201 g) was added in portions of 0° C. The mixture was stirred at 0° C. for 5 hours and then left to stand at 0° C. for 18 hours. The mixture was heated at 95° C. for 1 hour, then cooled and extracted with ether. The combined ether extracts were washed with 5M hydrochloric acid whereupon a solid precipitated. The solid was collected by filtration to give 2-(3,4-dichlorophenyl)-2-methylpropylamine hydrochloride, m.p. 238°-239° C.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
1712 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(3,4-dichlorophenyl)-2-methylpropionamide
Quantity
201 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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